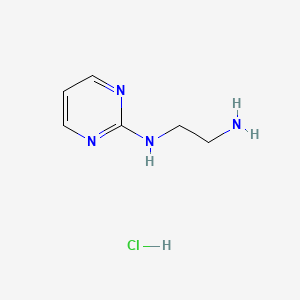

N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C6H11ClN4. It is a derivative of ethane-1,2-diamine where one of the nitrogen atoms is substituted with a pyrimidin-2-yl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride typically involves the reaction of pyrimidine derivatives with ethane-1,2-diamine. One common method includes the following steps:

Starting Materials: Pyrimidine-2-carboxaldehyde and ethane-1,2-diamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Procedure: Pyrimidine-2-carboxaldehyde is added to a solution of ethane-1,2-diamine in the chosen solvent. The mixture is heated under reflux for several hours.

Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and washing with cold solvent. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: New compounds with different substituents replacing the pyrimidin-2-yl group.

Wissenschaftliche Forschungsanwendungen

N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride is used in various fields of scientific research:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and as a ligand in biochemical assays.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrimidin-2-yl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound can also participate in coordination chemistry, forming complexes with metal ions that can influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N1-(Pyridin-2-yl)ethane-1,2-diamine hydrochloride

- N1-(Pyrimidin-4-yl)ethane-1,2-diamine hydrochloride

- N1-(Pyrimidin-5-yl)ethane-1,2-diamine hydrochloride

Uniqueness

N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride is unique due to the position of the pyrimidin-2-yl group, which can influence its reactivity and interaction with biological targets differently compared to other positional isomers. This positional specificity can lead to distinct biological activities and applications in research and industry.

Biologische Aktivität

N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly as an antitumor agent. This article explores its biological mechanisms, research findings, and potential applications in the pharmaceutical field.

Chemical Structure and Properties

This compound has the molecular formula C6H12Cl2N4 and a molecular weight of 211.09 g/mol. Its structure features a pyrimidine ring substituted with an ethane-1,2-diamine moiety, which is critical for its biological activity. The compound exists primarily as a dihydrochloride salt, enhancing its solubility in biological systems.

The biological activity of this compound is largely attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition disrupts critical signaling pathways that promote cell survival and division.

- Receptor Binding : It interacts with receptors that are integral to apoptosis (programmed cell death) and cell cycle regulation. Such interactions are essential for its antitumor properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor Activity | Inhibits mitochondrial activation in cancer cells | |

| Enzyme Inhibition | Targets specific enzymes related to cell growth | |

| Receptor Interaction | Modulates signaling pathways affecting apoptosis |

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

- Antitumor Efficacy : In vitro studies demonstrated that this compound significantly inhibits the growth of various cancer cell lines. The mechanism involves disrupting mitochondrial functions crucial for cancer cell survival.

- Structure-Activity Relationship (SAR) : Research has explored the structural modifications of the compound to enhance its potency and selectivity against cancer cells. Variations in the pyrimidine moiety have been particularly effective in improving biological activity .

- Case Studies : Clinical evaluations have indicated that compounds with similar structures exhibit promising results in early-phase trials for treating hematological malignancies and solid tumors .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex pharmacologically active compounds. Its unique structural features allow it to be utilized in developing novel drugs targeting various diseases beyond oncology, including infectious diseases and metabolic disorders.

Eigenschaften

IUPAC Name |

N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c7-2-5-10-6-8-3-1-4-9-6;/h1,3-4H,2,5,7H2,(H,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDZDNYQOUACSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38642-80-7 |

Source

|

| Record name | 1,2-Ethanediamine, N1-2-pyrimidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38642-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.